molecular formula C9H6ClFN2O B138948 N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide CAS No. 219529-31-4

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Cat. No.: B138948
CAS No.: 219529-31-4
M. Wt: 212.61 g/mol
InChI Key: KRDXNYGEOLWCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, also known as N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, is a useful research compound. Its molecular formula is C9H6ClFN2O and its molecular weight is 212.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-7-5-6(1-2-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDXNYGEOLWCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353254
Record name N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219529-31-4
Record name N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide: Synthesis, Characterization, and Potential Applications

Abstract

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a halogenated aromatic amide belonging to the cyanoacetamide class of compounds. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and diverse biological activities. This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, grounding theoretical knowledge in practical application for researchers in drug discovery and chemical synthesis. We further explore the potential biological significance of this compound, drawing insights from the well-documented roles of the cyanoacetamide core and halogenated phenyl rings in bioactive molecules.

Introduction: The Cyanoacetamide Scaffold in Medicinal Chemistry

The cyanoacetamide functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives.[1] Its utility stems from the presence of three reactive centers: the active methylene group, the nitrile, and the amide. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a privileged scaffold in synthetic chemistry.

From a drug development perspective, the cyanoacetamide moiety is found in numerous compounds exhibiting a broad spectrum of biological activities. These include roles as antihistaminic agents, enzyme inhibitors, and antimicrobial compounds.[2] The incorporation of a nitrile group can enhance a molecule's metabolic stability and its ability to act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzyme active sites.[3] The specific compound of interest, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, combines this versatile core with a di-halogenated phenyl ring, a substitution pattern known to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Characterization

A foundational understanding of a compound's physical and chemical properties is critical for its synthesis, handling, and application.

Identity and Nomenclature

The unambiguous identification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is established through its standardized nomenclature and registry numbers.

IdentifierValueSource
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide[4]
CAS Number 219529-31-4[5]
Molecular Formula C₉H₆ClFN₂O[5]
Molecular Weight 212.61 g/mol [5]
Canonical SMILES C1=CC(=C(C=C1F)Cl)NC(=O)CC#N[4]
InChI Key KRDXNYGEOLWCLC-UHFFFAOYSA-N[4]
Computed Physicochemical Properties

Computational models provide valuable estimations of a molecule's properties, guiding experimental design and predicting its behavior in biological systems. The following properties are computationally derived and serve as a baseline for experimental verification.

PropertyPredicted ValueSignificance in Drug Development
LogP 1.91Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[4]
Hydrogen Bond Donors 1The amide N-H group can participate in hydrogen bonding with target proteins.[4]
Hydrogen Bond Acceptors 2The carbonyl oxygen and nitrile nitrogen can act as hydrogen bond acceptors, contributing to binding affinity.[4]

Synthesis and Purification

The synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is most logically achieved via an acylation reaction between the corresponding aniline and a suitable cyanoacetylating agent. This approach is a standard and reliable method for amide bond formation.

Retrosynthetic Analysis and Rationale

The primary disconnection for the target molecule is at the amide bond. This retrosynthetic step yields two commercially available or readily synthesizable starting materials: 3-chloro-4-fluoroaniline and a cyanoacetic acid derivative. The reaction of an amine with an activated carboxylic acid (or its ester) is a high-yielding and well-established transformation. Using ethyl cyanoacetate is often preferred due to its ease of handling and the straightforward removal of the ethanol byproduct.

Synthesis_Pathway Target N-(3-chloro-4-fluorophenyl)- 2-cyanoacetamide AmideBond Amide Bond Formation Target->AmideBond Retrosynthesis Aniline 3-Chloro-4-fluoroaniline AmideBond->Aniline Cyanoacetate Ethyl Cyanoacetate AmideBond->Cyanoacetate

Caption: General retrosynthetic approach for the target molecule.
Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis via direct amidation using ethyl cyanoacetate. The rationale for this choice is its efficiency and the avoidance of harsh coupling agents, which simplifies purification.

Materials:

  • 3-chloro-4-fluoroaniline

  • Ethyl cyanoacetate

  • Toluene (or another high-boiling point, inert solvent)

  • Sodium metal (catalytic amount) or Sodium ethoxide

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in toluene.

  • Addition of Reagents: Add ethyl cyanoacetate (1.1 eq) to the solution. Causality: A slight excess of the ester ensures the complete consumption of the limiting aniline reagent.

  • Initiation: Add a small, freshly cut piece of sodium metal or a catalytic amount of sodium ethoxide. Causality: The base acts as a catalyst to deprotonate the aniline, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the aniline spot is no longer visible.

  • Work-up:

    • Cool the mixture to room temperature.

    • Carefully quench any remaining sodium with a small amount of ethanol.

    • Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), water, and saturated sodium bicarbonate solution (to remove any acidic impurities).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Causality: Recrystallization is an effective method for purifying solid organic compounds, removing trace impurities and leading to a crystalline final product. Filter the purified crystals and dry under vacuum.

Purification and Characterization Workflow

A systematic workflow is essential to ensure the identity and purity of the synthesized compound before its use in further applications.

Purification_Workflow Crude Crude Product (Post-Workup) Recrystal Recrystallization (Ethanol/Water) Crude->Recrystal Filter Vacuum Filtration & Drying Recrystal->Filter Pure Pure Crystalline Solid Filter->Pure Purity Purity Check (HPLC) Pure->Purity QC Step 1 Identity Structural Confirmation (NMR, MS, IR) Pure->Identity QC Step 2

Caption: Workflow for purification and quality control.

Spectroscopic and Analytical Characterization

The definitive confirmation of the structure and purity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide requires a suite of analytical techniques.

Rationale for Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm the structure.

  • Infrared Spectroscopy (IR): Identifies the key functional groups present in the molecule, such as the C≡N (nitrile), C=O (amide), and N-H (amide) bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Expected Spectroscopic Data

While experimental data must be acquired, the expected spectral features can be predicted from the structure:

  • ¹H NMR: Expect signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the phenyl ring, showing splitting patterns consistent with their positions relative to the Cl and F substituents. A singlet for the methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups would appear around 3.5-4.0 ppm. A broad singlet for the amide N-H proton would be observed further downfield.

  • ¹³C NMR: Expect distinct signals for the nine carbon atoms, including the nitrile carbon (~115-120 ppm), the carbonyl carbon (~160-170 ppm), and aromatic carbons, with their chemical shifts influenced by the halogen substituents.

  • IR (cm⁻¹): Expect characteristic absorption bands for the N-H stretch (~3300), the C≡N stretch (~2250), and the amide C=O stretch (~1680).

  • MS (ESI+): Expect a prominent peak for the molecular ion [M+H]⁺ at m/z 213.0, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would be a key diagnostic feature.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample prepared in Acetonitrile (~1 mg/mL)

Protocol:

  • System Preparation: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. Causality: A gradient is used to ensure that compounds with different polarities are effectively separated and eluted as sharp peaks.

    • 0-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Data Acquisition: Monitor the eluent at a wavelength of 254 nm. Causality: The aromatic ring in the molecule will absorb UV light, allowing for sensitive detection.

  • Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak.

Potential Biological Significance and Applications

While specific biological data for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is not widely published, its structural features allow for informed hypotheses regarding its potential applications.

The Role of Halogenated Phenyl Rings in Bioactivity

The presence of chlorine and fluorine on the phenyl ring is a common strategy in medicinal chemistry. Halogens, particularly fluorine, can significantly alter a molecule's properties by:

  • Increasing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Modulating Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[6]

  • Altering pKa: Influencing the acidity/basicity of nearby functional groups.

  • Engaging in Halogen Bonding: Forming specific, non-covalent interactions with biological targets.

Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that halogenated derivatives, including N-(4-chlorophenyl) and N-(4-fluorophenyl) analogues, possess significant antimicrobial activity, which is attributed to their high lipophilicity.[6]

Hypothesis: Potential as a Kinase Inhibitor Intermediate

The broader class of N-phenylacetamides serves as a key structural motif in many kinase inhibitors. For instance, derivatives of N-phenyl-2-cyanoacetamide have been explored as inhibitors of Aurora Kinase B, a crucial regulator of cell division and a target in cancer therapy.[7] The N-(3-chloro-4-fluorophenyl) group can serve as a key fragment that anchors within the ATP-binding pocket of a kinase, with the cyanoacetamide portion providing a vector for further chemical elaboration to enhance potency and selectivity.

SAR_Concept Core N-(3-chloro-4-fluorophenyl) -2-cyanoacetamide Phenyl Halogenated Phenyl Ring (Warhead/Anchor) Core->Phenyl Provides Cyanoacetamide Cyanoacetamide Tail (Vector for Modification) Core->Cyanoacetamide Provides Target Biological Target (e.g., Kinase Active Site) Phenyl->Target Binds to Cyanoacetamide->Target Can be modified to improve binding

Caption: Structure-Activity Relationship (SAR) concept.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling any chemical compound. Based on supplier safety data, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide should be handled with care.[4]

Hazard CategoryGHS StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P264: Wash hands thoroughly after handling.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the reactive versatility of the cyanoacetamide core with the modulating effects of a di-halogenated phenyl ring. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in the principles of organic chemistry and laboratory best practices.

Future research should focus on the experimental validation of its biological activity. Screening this compound against a panel of kinases, bacterial strains, and fungal pathogens would be a logical next step to test the hypotheses presented. Furthermore, its utility as a synthetic intermediate could be explored by leveraging the reactivity of its methylene and nitrile groups to construct novel heterocyclic systems.

References

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). CYANOACETAMIDE. Retrieved January 31, 2026, from [Link]

  • Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.
  • Al-Ostath, A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved January 31, 2026, from [Link]

  • Chemsrc. (n.d.). N-(4-Chlorophenyl)-2-cyanoacetamide. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved January 31, 2026, from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). 3-Chloro-4-fluoroacetophenone. Retrieved January 31, 2026, from [Link]

  • ChemSynthesis. (n.d.). 2-cyanoacetamide. Retrieved January 31, 2026, from [Link]

  • Rosli, M. A., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). Cyanoacetamide. Retrieved January 31, 2026, from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). N-(3-chlorophenyl)-2-cyanoacetamide. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved January 31, 2026, from [Link]

  • Božić, D. D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved January 31, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Retrieved January 31, 2026, from [Link]

  • Kumar, A., et al. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central. Retrieved January 31, 2026, from [Link]

Sources

Biological activity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide Derivatives

Executive Summary

The N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide scaffold represents a privileged structure in modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of its derivatives. Cyanoacetamides are highly versatile precursors for a wide range of heterocyclic compounds, owing to their reactive cyano and carbonyl groups and the active methylene bridge.[1][2] The incorporation of a 3-chloro-4-fluorophenyl moiety often enhances biological efficacy, primarily by increasing lipophilicity, which facilitates passage through cellular membranes.[3] This document synthesizes current research to explore the significant antimicrobial and anticancer properties exhibited by these derivatives, detailing the underlying mechanisms of action and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutic agents.

The Chemical and Pharmacological Rationale

The Cyanoacetamide Core: A Versatile Synthon

Cyanoacetamide derivatives are foundational building blocks in heterocyclic synthesis.[1] Their polyfunctional nature, featuring both nucleophilic (amino group, active methylene) and electrophilic (cyano, carbonyl carbons) centers, allows them to serve as precursors for a vast array of pharmacologically active molecules.[1][2] The reactivity of the active methylene group is frequently exploited in Knoevenagel condensation reactions to create more complex molecular architectures, making these compounds indispensable in the synthesis of novel bioactive agents.[4]

Strategic Importance of the 3-Chloro-4-fluorophenyl Group

The substitution pattern on the N-phenyl ring is critical for modulating the pharmacological profile of acetamide derivatives. Halogenation, in particular, plays a crucial role:

  • Lipophilicity: The presence of chlorine and fluorine atoms significantly increases the molecule's lipophilicity. This property is paramount for bioavailability and the ability to penetrate the phospholipid bilayers of both mammalian and microbial cells.[3]

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the binding affinity of the molecule to its biological targets, potentially enhancing potency.

  • Metabolic Stability: Halogen substitution can block sites of oxidative metabolism, thereby increasing the half-life of the compound in vivo.

The combination of these features makes the 3-chloro-4-fluorophenyl moiety a highly desirable substituent in the design of new drug candidates.

General Synthesis Strategy

The most common and efficient method for synthesizing N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide derivatives involves the direct condensation of an appropriately substituted amine with a cyanoacetic acid ester, typically ethyl cyanoacetate.[2] This straightforward approach provides high yields and purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Chloro-4-fluoroaniline C Condensation Reaction A->C B Ethyl Cyanoacetate B->C D N-(3-chloro-4-fluorophenyl)- 2-cyanoacetamide C->D High Yield

Caption: General synthesis workflow for N-aryl-2-cyanoacetamides.

Principal Biological Activities

Derivatives of the N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide core have demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Various studies have highlighted the efficacy of N-phenylacetamide derivatives against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][5][6]

3.1.1 Mechanism of Action

The primary mechanism is believed to be linked to the compound's lipophilicity. Derivatives bearing halogenated phenyl rings are particularly effective due to their enhanced ability to traverse the microbial cell membrane and disrupt cellular functions.[3] Once inside the cell, these compounds may interfere with essential biosynthetic pathways. For instance, related thiazole-containing structures have been shown to inhibit the biosynthesis of bacterial lipids.[7]

3.1.2 Structure-Activity Relationship (SAR)

Research indicates that the nature and position of substituents on the phenyl ring significantly influence antimicrobial potency.

  • Compounds with hydroxyl (-OH) and nitro (-NO2) groups on an associated phenyl ring have shown good antibacterial activity.[5]

  • A methoxy (-OCH3) group has been linked to moderate antifungal activity.[5]

  • Halogenated para-substituted phenyl rings are among the most active, a direct consequence of high lipophilicity.[3]

3.1.3 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound. It determines the lowest concentration of the agent that prevents visible microbial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound is dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted (typically two-fold) in a 96-well microtiter plate containing sterile growth medium. This creates a gradient of compound concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only (no compound) to ensure microbial viability.

    • Negative Control: Wells containing medium and the highest concentration of the compound, but no inoculum, to check for compound sterility and color interference.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent (DMSO) used, to rule out any antimicrobial effect of the solvent itself.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Determination: The MIC is recorded as the lowest compound concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density.

G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compound Prepare Compound Stock Solution start->prep_compound inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth incubate->read_results end End: MIC Value Obtained read_results->end

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Cyanoacetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including prostate (PC3), liver (HepG2), and breast (MCF-7).[8][9]

3.2.1 Mechanisms of Action

The anticancer effects of these compounds are often multi-faceted, targeting key pathways involved in cancer cell proliferation and survival.

  • Apoptosis Induction: Certain derivatives have been shown to induce a cytocidal effect by up-regulating key apoptotic proteins such as Caspase-3 and Caspase-9.[9] Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which, upon activation, cleaves and activates executioner caspases like Caspase-3, leading to programmed cell death.

  • Anti-Metastatic Effects: Inhibition of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for tumor invasion and metastasis, has been observed.[9]

  • Anti-Angiogenic Effects: Downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression can suppress the formation of new blood vessels that tumors need to grow.[9]

  • Kinase Inhibition: Related N-phenylacetamide structures have been developed as potent and selective inhibitors of key cell cycle regulators like Aurora Kinase B (AURKB), a promising target for cancer therapy.[10]

G Compound Cyanoacetamide Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by cyanoacetamide derivatives.

3.2.2 Experimental Protocol: In Vitro Cytotoxicity (SRB) Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring drug-induced cell loss.[7] It relies on the ability of SRB to bind to basic amino acids in cellular proteins under mildly acidic conditions.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are exposed to various concentrations of the test compound (prepared by serial dilution) for a specified period, typically 48-72 hours.[7]

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[7] This step terminates the reaction and fixes cellular proteins.

  • Washing: The plate is washed multiple times with water to remove TCA, unbound metabolites, and serum proteins.

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of SRB in 1% acetic acid for 30 minutes.[7]

  • Wash and Dry: Unbound dye is removed by washing with 1% acetic acid. The plate is then allowed to air dry.[7]

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[7]

  • Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a wavelength of approximately 510 nm. The OD is directly proportional to the total cellular protein mass.

  • Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the resulting dose-response curve.

Summary of Quantitative Data

The following tables summarize representative biological activity data for acetamide derivatives from the literature to provide a comparative baseline.

Table 1: Representative Antimicrobial Activity of Related Acetamide Derivatives

Compound ClassTarget OrganismActivity MetricValue (µM)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideS. aureusMIC13.4[7]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideC. albicansMIC13.4[7]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideA. nigerMIC13.4[7]

Table 2: Representative Anticancer Activity of Related Acetamide Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)IC5052[8]
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)IC5080[8]
2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast)IC50100[8]
Fluorophenyl-1,3,4-thiadiazoleMCF-7 (Breast)IC50~52-55[11]

Conclusion and Future Perspectives

The N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide scaffold is a highly promising platform for the development of novel therapeutic agents. The derivatives exhibit a compelling range of biological activities, most notably as antimicrobial and anticancer agents. The inherent synthetic tractability of the core structure allows for extensive chemical modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties through systematic Structure-Activity Relationship (SAR) studies.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and selectivity.

  • Mechanism Deconvolution: Conducting detailed biochemical and cellular assays to precisely identify the molecular targets and pathways modulated by the most active compounds.

  • In Vivo Evaluation: Advancing lead candidates to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

References

  • Ahsan, M.J., et al. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Prabakaran, A.S., et al. (2012). N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

  • Gavran, A., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(2), 115–128. Available at: [Link]

  • Ghorab, M.M., Al-Said, M.S., & El-Gazzar, M.G. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-cancer agents in medicinal chemistry, 17(9), 1276–1287. Available at: [Link]

  • Missioui, H., et al. (2023). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 8(3), x230214. Available at: [Link]

  • Prabakaran, A.S., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o703. Available at: [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

  • Uddin, M.R., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101410. Available at: [Link]

  • Chen, Y.R., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12). Available at: [Link]

  • Fadda, A.A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Available at: [Link]

  • Kumar, V., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 49. Available at: [Link]

  • Ghozlan, S.A.S., et al. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(3-chlorophenyl)-2-cyanoacetamide. Available at: [Link]

  • Furtak, M., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(14), 3290. Available at: [Link]

Sources

Technical Guide: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in Organic Synthesis

[1]

Executive Summary

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (N-34F-CA) is a specialized "active methylene" scaffold used primarily in the development of kinase inhibitors and androgen receptor antagonists.[1][2] Its structural value lies in the convergence of two distinct chemical functionalities:

  • The 3-Chloro-4-Fluoroaniline Motif: A privileged pharmacophore found in blockbuster drugs like Gefitinib and Afatinib.[1][2] The specific halogenation pattern modulates metabolic stability (blocking P450 oxidation at the para-position) and optimizes lipophilicity for membrane permeability.[1][2][3]

  • The Cyanoacetamide Tail: A highly reactive electrophilic "warhead" precursor.[1][2][3] The acidic methylene protons (

    
    ) facilitate Knoevenagel condensations and Gewald-type heterocyclizations, allowing rapid diversification into acrylamides, pyridones, and thiophenes.[1][3]
    

This guide provides a validated synthetic workflow for generating N-34F-CA and utilizing it as a divergent intermediate in high-value medicinal chemistry campaigns.

Structural Analysis & Reactivity Profile[2][3]

The utility of N-34F-CA is dictated by its electronic environment.[1][2] The electron-withdrawing nature of the cyano group (



13
ParameterValue / DescriptionImpact on Synthesis
CAS Number 219529-31-4Unique identifier for procurement/indexing.
Molecular Weight 212.61 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.[1][2]
Active Site

-Methylene (

)
Site of nucleophilic attack (Knoevenagel/Michael).[1][2][3]
Pharmacophore 3-Cl, 4-F PhenylIncreases metabolic half-life; enhances hydrophobic binding.[1][2]
H-Bonding 1 Donor, 2 AcceptorsFacilitates ATP-hinge binding in kinase targets.[1][2]

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold (N-34F-CA)

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide from its aniline precursor via aminolysis.[1][2]

Mechanism: Nucleophilic acyl substitution.[1][2][3] The aniline nitrogen attacks the ester carbonyl of ethyl cyanoacetate, displacing ethanol.[1][2][3]

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 eq) [CAS: 367-21-5][1]

  • Ethyl cyanoacetate (1.2 eq)[1][3]

  • Solvent: Toluene or Xylene (for azeotropic removal of ethanol)[1][3]

  • Catalyst: None required (thermal) or DMAP (0.1 eq for acceleration)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-chloro-4-fluoroaniline (10 mmol) in Toluene (30 mL).

  • Addition: Add Ethyl cyanoacetate (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ). Maintain reflux for 4–6 hours. The reaction is driven to completion by the removal of the ethanol byproduct via the Dean-Stark trap.[1][2][3]
    
  • Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aniline spot (

    
    ) should disappear, replaced by the more polar amide product (
    
    
    ).[1][2][3]
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.[1][2][3]

  • Purification: Filter the solid. Wash the cake with cold toluene followed by hexanes to remove unreacted ester.[1][2][3] Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3]

  • Validation:

    
     NMR should show a singlet at 
    
    
    ppm (2H) corresponding to the active methylene
    
    
    .[1][2][3]
Protocol B: Divergent Synthesis via Knoevenagel Condensation

Objective: Transform N-34F-CA into an arylidene derivative (acrylamide), a common Michael-acceptor warhead in covalent kinase inhibitors.[1]

Materials:

  • N-34F-CA (1.0 eq)[1][3]

  • Aromatic Aldehyde (e.g., Benzaldehyde or Heteroaryl aldehyde) (1.0 eq)[1][3]

  • Catalyst: Piperidine (0.1 eq) or DIPEAc[1][3]

  • Solvent: Ethanol[4]

Methodology:

  • Dissolution: Suspend N-34F-CA (1 mmol) and the target aldehyde (1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (2-3 drops).

  • Reaction: Stir at reflux for 1-3 hours. The reaction typically proceeds via an aldol-like addition followed by dehydration.[1][2][3]

  • Isolation: Cool to

    
    . The arylidene product usually crystallizes out as a colored solid (yellow/orange due to conjugation).[1][2][3]
    
  • Filtration: Filter and wash with cold ethanol.

Visualizing the Chemical Space

The following diagram illustrates the central role of N-34F-CA as a "hub" molecule, bridging raw materials to complex heterocyclic drugs.

Gcluster_inputsPrecursorscluster_outputsDownstream ApplicationsAniline3-Chloro-4-fluoroaniline(CAS 367-21-5)CoreN-(3-chloro-4-fluorophenyl)-2-cyanoacetamide(THE HUB)Aniline->CoreAminolysis(Reflux/Toluene)EsterEthyl CyanoacetateEster->CoreAcrylamideArylidene Derivatives(Kinase Inhibitors)Core->AcrylamideKnoevenagel(R-CHO / Piperidine)Thiophene2-Aminothiophenes(Gewald Reaction)Core->ThiopheneS8 / R-NCSPyridonePyridone Isosteres(Cyclization)Core->PyridoneCyclization

Figure 1: Synthetic workflow illustrating the conversion of 3-chloro-4-fluoroaniline into the N-34F-CA hub and its subsequent diversification into bioactive scaffolds.[1]

Medicinal Chemistry Context

The "Privileged" Halogenation

The 3-chloro-4-fluoro substitution is not arbitrary.[1][2] In the context of drug design (e.g., Gefitinib, Afatinib), this pattern serves specific functions:

  • Metabolic Blocking: The fluorine atom at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the drug's half-life.[1][3]

  • Electronic Tuning: The electron-withdrawing nature of the halogens reduces the electron density of the phenyl ring.[1][2][3] When N-34F-CA is converted into an acrylamide (via Protocol B), this electronic effect increases the electrophilicity of the Michael acceptor, tuning its reactivity toward cysteine residues in the target protein's ATP binding pocket.[1][3]

Case Study: Kinase Inhibition

Derivatives of N-34F-CA synthesized via the Knoevenagel route function as Type I or Type II kinase inhibitors .[1][2] The cyano group (

13

References

  • BenchChem. (2025).[1][2][3][4][5] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved from [1][3]

  • Santa Cruz Biotechnology. (2025).[1][2][3] N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide Product Data (CAS 219529-31-4). Retrieved from [1][3]

  • Fluorochem. (2025).[1][2][3][6][7] Chemical Properties and Safety Data for N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide. Retrieved from [1][3]

  • Sigma-Aldrich. (2025).[1][2][3] Knoevenagel Condensation Reaction: Mechanisms and Protocols. Retrieved from [1][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for N-(3-chlorophenyl)-2-cyanoacetamide (Analogous Structure). Retrieved from [1][3]

  • ResearchGate. (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline and downstream applications. Retrieved from

Unveiling the Therapeutic Potential of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential therapeutic targets of the novel synthetic compound, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide. As a Senior Application Scientist, the following guide is structured to move beyond a simple recitation of facts, instead offering a scientifically grounded rationale for target exploration based on the compound's structural motifs and the known biological activities of analogous molecules. Our objective is to furnish a robust intellectual framework for initiating and advancing a comprehensive research and development program centered on this promising chemical entity.

Executive Summary: The Case for a Multifaceted Investigative Approach

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (CAS 219529-31-4) is a small molecule whose therapeutic potential remains largely uncharted[1]. However, a detailed analysis of its constituent chemical features—the N-(3-chloro-4-fluorophenyl) group and the 2-cyanoacetamide moiety—provides compelling evidence to suggest a range of plausible biological targets. Drawing parallels from structurally related compounds, we hypothesize that the primary therapeutic avenues for this molecule lie in oncology and potentially in antimicrobial applications. This guide will dissect the evidence for these hypotheses, propose specific molecular targets, and provide detailed experimental workflows for their validation.

Deconstruction of a Candidate Molecule: Structural Clues and Mechanistic Inferences

The predictive power of medicinal chemistry lies in understanding how specific structural components of a molecule can dictate its biological activity. N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is comprised of two key pharmacophores:

  • The Substituted Phenyl Ring: The 3-chloro-4-fluorophenyl group is a common feature in a number of bioactive molecules, including kinase inhibitors and agents that modulate protein-protein interactions. The halogenation pattern can influence binding affinity, metabolic stability, and cell permeability.

  • The Cyanoacetamide Core: The cyanoacetamide functional group is a versatile scaffold known to participate in various biological interactions. Derivatives of cyanoacetamide have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The combination of these two moieties suggests that N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide may engage with multiple cellular targets, a characteristic that could be advantageous for treating complex multifactorial diseases such as cancer.

Primary Putative Therapeutic Area: Oncology

The preponderance of evidence from analogous compounds points towards a significant potential for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide as an anticancer agent. Several distinct, yet potentially interconnected, mechanisms of action are plausible.

Target Hypothesis 1: Kinase Inhibition

A significant number of kinase inhibitors feature a substituted phenyl ring. Notably, a structurally related acetamide derivative has been identified as a selective inhibitor of Aurora Kinase B (AURKB) , a key regulator of mitosis[2]. Overexpression of AURKB is a hallmark of many cancers, making it a prime therapeutic target[2].

The inhibition of AURKB by N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide would be expected to disrupt the formation of the mitotic spindle, leading to failed cytokinesis and subsequent apoptosis in rapidly dividing cancer cells.

AURKB_Pathway Compound N-(3-chloro-4-fluorophenyl) -2-cyanoacetamide AURKB Aurora Kinase B (AURKB) Compound->AURKB Inhibition HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylation Spindle Mitotic Spindle Formation AURKB->Spindle Regulation Cytokinesis Cytokinesis Spindle->Cytokinesis Leads to Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to

Caption: Proposed inhibitory action on the AURKB pathway.

Target Hypothesis 2: Induction of Apoptosis and Anti-Metastatic Effects

Derivatives of N-hetaryl-2-cyanoacetamide have been shown to exert potent anticancer effects through the induction of apoptosis and the inhibition of metastasis[3]. These effects are mediated through the modulation of several key cellular players.

  • Caspase Activation: The compound may trigger the intrinsic apoptotic pathway through the upregulation of Caspase-9 and the executioner Caspase-3 [3].

  • Inhibition of Matrix Metalloproteinases (MMPs): A reduction in the expression of MMP-2 and MMP-9 could curtail the breakdown of the extracellular matrix, a critical step in tumor invasion and metastasis[3].

  • Suppression of Angiogenesis: The compound might inhibit the formation of new blood vessels that supply tumors by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) [3].

Anticancer_Pathways Compound N-(3-chloro-4-fluorophenyl) -2-cyanoacetamide Apoptosis Apoptosis Induction Compound->Apoptosis Metastasis Metastasis Inhibition Compound->Metastasis Angiogenesis Angiogenesis Inhibition Compound->Angiogenesis Caspases Caspase-9, Caspase-3 Apoptosis->Caspases Upregulation MMPs MMP-2, MMP-9 Metastasis->MMPs Downregulation HIF_VEGF HIF-1α, VEGF Angiogenesis->HIF_VEGF Downregulation

Caption: Overview of multifaceted anticancer mechanisms.

Target Hypothesis 3: Modulation of Pro-Survival Signaling

The structurally related salicylanilide, Rafoxanide, which also contains a chlorinated phenyl ring, has been shown to suppress critical cancer cell survival pathways, including the PI3K/Akt/mTOR and p38 MAPK pathways[4]. It is plausible that N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide could exhibit similar inhibitory activities.

Secondary Putative Therapeutic Area: Antimicrobial Activity

The chloroacetamide moiety is a known pharmacophore in compounds with antimicrobial properties[5]. Thiazole-containing chloroacetamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria[5].

Proposed Mechanism of Action

The antimicrobial activity of chloroacetamides is often attributed to their ability to act as alkylating agents, forming covalent bonds with nucleophilic residues (such as cysteine) in essential bacterial enzymes, thereby inactivating them.

Experimental Validation Protocols

The following section outlines a series of tiered, self-validating experimental protocols designed to systematically investigate the hypothesized therapeutic targets.

Tier 1: In Vitro Cytotoxicity and Antimicrobial Screening

Objective: To establish the foundational biological activity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Protocol 1: Cancer Cell Line Viability Assay

  • Cell Line Selection: A panel of human cancer cell lines should be selected, including those known to overexpress AURKB (e.g., MCF-7, HCT-116) and a non-cancerous control cell line (e.g., MRC-5) to assess selectivity[6].

  • Compound Preparation: Prepare a stock solution of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in DMSO. Generate a dilution series to treat cells across a range of concentrations.

  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the various concentrations of the compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Quantify cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strain Selection: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species[5].

  • Broth Microdilution: In a 96-well plate, perform a serial dilution of the compound in a suitable bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Target-Specific Mechanistic Assays

Objective: To investigate the direct interaction of the compound with its hypothesized molecular targets.

Protocol 3: Kinase Inhibition Assay (e.g., for AURKB)

  • Assay Format: Utilize a commercially available in vitro kinase assay kit for AURKB. These assays typically measure the phosphorylation of a substrate peptide.

  • Compound Titration: Test the compound across a range of concentrations to determine its ability to inhibit AURKB activity.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Protocol 4: Apoptosis, Metastasis, and Angiogenesis Marker Expression Analysis

  • Cell Treatment: Treat relevant cancer cell lines with the compound at its IC50 concentration.

  • Western Blotting: Prepare cell lysates and perform Western blotting to assess the protein levels of key markers:

    • Apoptosis: Cleaved Caspase-3, Cleaved Caspase-9.

    • Metastasis: MMP-2, MMP-9.

    • Angiogenesis: HIF-1α, VEGF.

  • Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of the corresponding genes to determine if the regulation occurs at the transcriptional level.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, comparative tables.

Cell LineCompound IC50 (µM)
MCF-7Experimental Value
HCT-116Experimental Value
MRC-5Experimental Value
Bacterial StrainCompound MIC (µg/mL)
S. aureusExperimental Value
E. coliExperimental Value
TargetCompound IC50 (nM)
AURKBExperimental Value

Considerations for Further Development

Metabolic Stability: A crucial aspect to consider is the metabolic fate of the cyanoacetamide group. In vivo, nitriles can be metabolized by cytochrome P450 enzymes to release cyanide[7]. Therefore, early metabolic profiling studies are essential to assess the potential for toxicity and to guide any future lead optimization efforts.

Conclusion

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide represents a molecule of significant interest with a strong theoretical basis for anticancer and potentially antimicrobial activity. The proposed therapeutic targets—including Aurora Kinase B, key regulators of apoptosis, metastasis, and angiogenesis—provide a clear and actionable roadmap for a comprehensive preclinical evaluation. The experimental protocols outlined in this guide offer a systematic and robust approach to validating these hypotheses and elucidating the compound's mechanism of action. A thorough investigation, guided by the principles of scientific integrity and logical progression, will be paramount in determining the ultimate therapeutic value of this promising compound.

References

  • Information on the crystal structure of a related acetamide deriv
  • Information on the structural similarity of a rel
  • Information on the crystal structure and hydrogen bonding of a rel
  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • PubChem. (n.d.). Cyanoacetamide. National Center for Biotechnology Information. [Link]

  • Information on the insecticidal activity of a related cyanoacetamide deriv
  • Information on the crystal structure of N-(3-Chloro-4-fluorophenyl)acetamide.
  • Information on the antimicrobial and antiproliferative activities of N-(4-(4-bromophenyl)thiazol-2-yl)
  • El-Damasy, A. K., Seo, S. H., & Keum, Y. S. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-cancer agents in medicinal chemistry, 17(10), 1424–1436. [Link]

  • Information on the chemical identity of a rel
  • Liu, Y., et al. (2019). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32(6), 1235-1241. [Link]

  • General inform
  • Information on the anticancer activity of fluorophenyl deriv
  • Information on the anticancer properties of chloro- and dichloroacetamides.
  • Tashfeen, A., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 10(46), 27489-27503. [Link]

Sources

Technical Monograph: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide , a critical building block in the development of kinase inhibitors and heterocyclic libraries.

Role: Privileged Scaffold Precursor & Heterocyclic Building Block CAS: 219529-31-4 | Formula: C


H

ClFN

O | MW: 212.61 g/mol [1][2][3]

Executive Summary

In the landscape of modern medicinal chemistry, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide serves as a high-value "warhead precursor" and scaffold installer.[3] Its structural significance lies in the 3-chloro-4-fluoroaniline moiety—a pharmacophore ubiquitously found in approved kinase inhibitors (e.g., Gefitinib , Afatinib ) and androgen receptor antagonists.[2][3]

Unlike simple anilines, this cyanoacetamide derivative provides a bifunctional handle :

  • The Amide Linker: Stable under physiological conditions, providing hydrogen bond donor/acceptor sites.

  • The Active Methylene (–CH

    
    –CN):  A highly reactive site for Knoevenagel condensations, Gewald reactions, and cyclizations, enabling the rapid generation of 2-pyridones , aminopyrazoles , and 2-aminothiophenes .
    

This guide outlines a scalable synthesis protocol, analytical validation, and its divergent utility in drug discovery.

Chemical Profile & Safety

PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point Typically >130 °C (Dependent on purity/polymorph)
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water
Reactivity High acidity of

-protons (pKa

11-12); Electrophilic nitrile
Hazards Irritant (H315, H319, H335) .[3][4] Toxic if swallowed (H301).[3] Handle in fume hood.

Core Synthesis Protocol: Thermal Aminolysis

While various methods exist (e.g., DCC coupling), the thermal aminolysis of ethyl cyanoacetate is the industrial "gold standard" due to its atom economy and avoidance of complex coupling reagents.

Reaction Scheme

[3]
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: 500 mL Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended for rate enhancement), Reflux Condenser, Magnetic Stirrer, Nitrogen inlet.

  • Reagents:

    • 3-Chloro-4-fluoroaniline (1.0 eq, 50 mmol, ~7.28 g)[2][3]

    • Ethyl cyanoacetate (1.2 eq, 60 mmol, ~6.78 g)

    • Toluene (anhydrous, 150 mL) - Solvent choice is critical: Toluene allows azeotropic removal of ethanol.[3]

  • Procedure:

    • Charge the RBF with the aniline and toluene. Stir until fully dissolved.

    • Add Ethyl cyanoacetate in a single portion.

    • Catalyst (Optional): Add 0.1 eq of DMAP (4-dimethylaminopyridine) to accelerate the reaction, though neat thermal conditions often suffice.

Phase 2: Thermal Activation
  • Heat the mixture to reflux (110 °C) .

  • Maintain reflux for 6–12 hours . Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane).

    • TLC Visualization: The starting aniline will fluoresce or stain dark; the product is typically less mobile and UV active.

  • Completion: The reaction is deemed complete when the aniline spot disappears.

Phase 3: Work-up & Purification
  • Cooling: Allow the mixture to cool slowly to room temperature (25 °C). The product often crystallizes directly from the toluene solution upon cooling.

  • Filtration: If a precipitate forms, filter the solid under vacuum.

  • Washing: Wash the filter cake with cold toluene (

    
     mL) followed by hexanes (
    
    
    
    mL) to remove excess ethyl cyanoacetate.[3]
  • Recrystallization (If necessary): Dissolve crude solid in minimum boiling ethanol. Cool to 4 °C overnight. Filter and dry under high vacuum at 45 °C.

Self-Validating Analytical Checkpoints
  • Checkpoint 1 (NMR): The

    
    H NMR must show a singlet for the –CH
    
    
    
    – group at
    
    
    ppm. The absence of the ethyl quartet (
    
    
    ppm) confirms removal of the starting ester.
  • Checkpoint 2 (Mass Spec): ESI(+) should show a dominant peak at

    
    .[3]
    

Visualization: Process & Utility

The following diagrams illustrate the synthesis logic and the divergent applications of this scaffold.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Chloro-4-fluoroaniline Process Process: Reflux in Toluene (110°C, 6-12h) Start->Process Reagent Reagent: Ethyl Cyanoacetate Reagent->Process Check Checkpoint: TLC (Aniline consumption) Process->Check Check->Process Incomplete Workup Work-up: Cool & Filter (Crystallization) Check->Workup Complete Product Product: N-(3-chloro-4-fluorophenyl)- 2-cyanoacetamide Workup->Product

Caption: Step-by-step logic for the thermal synthesis of the target cyanoacetamide.

Diagram 2: Divergent Library Synthesis

This diagram demonstrates why this specific molecule is synthesized: it is a "hub" for creating complex heterocycles.[3]

DivergentSynthesis Core N-(3-chloro-4-fluorophenyl)- 2-cyanoacetamide Gewald Gewald Reaction (+ S8 + Ketone/Aldehyde) Core->Gewald Knoevenagel Knoevenagel Condensation (+ Aldehyde) Core->Knoevenagel Hydrazine Cyclization (+ Hydrazine) Core->Hydrazine DMFDMA Enamine Formation (+ DMF-DMA) Core->DMFDMA Thiophene 2-Aminothiophene-3-carboxamides (Kinase Inhibitor Scaffolds) Gewald->Thiophene Pyridone 2-Pyridones / Acrylamides (Michael Acceptors) Knoevenagel->Pyridone Pyrazole 3-Amino-pyrazoles (Bioisosteres) Hydrazine->Pyrazole Enamine Enaminonitriles (Versatile Intermediates) DMFDMA->Enamine

Caption: Divergent synthesis pathways utilizing the active methylene and nitrile groups.[2][3]

Biological Context & Applications

The 3-chloro-4-fluorophenyl moiety is not accidental; it is a specific design element used to modulate metabolic stability (blocking para-oxidation via Fluorine) and lipophilicity (Chlorine).[3]

Kinase Inhibition (EGFR/Aurora)

Derivatives of this cyanoacetamide are frequently explored as ATP-competitive inhibitors .[2][3]

  • Mechanism: The cyanoacetamide is converted into a 2-aminothiophene or quinoline core.[2][3] The 3-Cl-4-F-phenyl group occupies the hydrophobic pocket of the kinase ATP-binding site, mimicking the interaction of the quinazoline ring in drugs like Gefitinib.[2]

  • Reference: The "Gewald Reaction" allows the rapid assembly of these thiophene cores, which are bioisosteres of anthranilic acid, a known privileged scaffold in kinase drug discovery.

Covalent Warhead Precursors

The active methylene group can be condensed with aldehydes to form acrylamides (via Knoevenagel).

  • Relevance: Acrylamides are the functional "warheads" in covalent inhibitors (e.g., Afatinib, Osimertinib) that target Cysteine residues. This cyanoacetamide provides a route to install a cyano-acrylamide warhead, which has different electrophilic properties compared to standard acrylamides.[2][3]

Agrochemicals

Similar N-aryl-cyanoacetamides are documented intermediates for pesticides, specifically those targeting fungal respiration or insect GABA receptors.[2][3]

References

  • Preparation of Cyanoacetamides:Organic Syntheses, Coll. Vol. 1, p. 179 (1941); Vol. 9, p. 32 (1929). (Standard protocol basis).
  • Gewald Reaction Mechanism & Utility: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[3][5] Journal of Heterocyclic Chemistry, 1999. Link[3]

  • Kinase Inhibitor Scaffolds: Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 1996. Link[3]

  • PubChem Compound Summary: N-(3-chlorophenyl)-2-cyanoacetamide (Analogous structure data). Link

  • Santa Cruz Biotechnology: Product Data Sheet for N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide (CAS 219529-31-4). Link[3]

Sources

Methodological & Application

Purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Ensuring its high purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. This document outlines the principles of recrystallization, a detailed protocol for solvent screening, the definitive recrystallization procedure, and methods for characterization of the purified product. The causality behind experimental choices is explained to provide researchers with a robust understanding of the purification process.

Introduction: The Critical Role of Purity

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a substituted N-phenyl-2-cyanoacetamide derivative. Its synthesis, typically involving the reaction of 3-chloro-4-fluoroaniline with a cyanoacetylating agent, can lead to the formation of several impurities.[1] These may include unreacted starting materials, by-products from side reactions, and residual solvents. For its application in drug development and other sensitive areas, the removal of these impurities is not merely a suggestion but a critical necessity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble even at elevated temperatures.

This application note provides a detailed, step-by-step guide to developing and executing a robust recrystallization protocol for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, ensuring a high degree of purity.

Understanding the Analyte: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

A thorough understanding of the physicochemical properties of the target molecule is crucial for developing an effective purification strategy.

PropertyValueSource
CAS Number 219529-31-4[4]
Molecular Formula C₉H₆ClFN₂O[4]
Molecular Weight 212.61 g/mol [4]
Appearance Typically a white to off-white solid[1]

The presence of the aromatic ring, amide linkage, and nitrile group suggests a molecule with moderate polarity. This characteristic is a key determinant in the selection of an appropriate recrystallization solvent.

The Recrystallization Workflow: A Systematic Approach

The purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide by recrystallization can be broken down into a logical sequence of steps. This workflow ensures a systematic and efficient approach to achieving high purity.

Recrystallization_Workflow cluster_prep Preparation cluster_proc Process cluster_analysis Analysis Start Crude N-(3-chloro-4-fluorophenyl)- 2-cyanoacetamide Solvent_Screening Solvent System Screening Start->Solvent_Screening Dissolution Dissolution in Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Gravity Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling and Crystallization Hot_Filtration->Crystallization Isolation Isolation by Vacuum Filtration Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying of Crystals Washing->Drying Characterization Purity and Identity Confirmation Drying->Characterization End Pure Product Characterization->End

Caption: A systematic workflow for the purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Experimental Protocols

Solvent System Screening

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning high solubility at high temperatures and low solubility at low temperatures.

Rationale for Solvent Selection:

Based on the structure of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide and solubility data for the related compound 2-cyanoacetamide, polar protic and aprotic solvents are promising candidates.[5] Alcohols such as ethanol and isopropanol are often effective for recrystallizing aromatic amides.[1] Solvent mixtures can also be employed to fine-tune the solubility characteristics.[6]

Protocol for Solvent Screening:

  • Place approximately 50 mg of the crude N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Potential solvents to screen are listed in the table below.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Solvent/Solvent SystemExpected Solubility BehaviorRationale
Isopropanol Low solubility at room temperature, high solubility when hot.Often a good choice for moderately polar compounds.
Ethanol Similar to isopropanol, may have slightly higher solubility.A common and effective solvent for recrystallization.
Ethyl Acetate Moderate solubility, may require a co-solvent.Can be effective for compounds of intermediate polarity.
Isopropanol/Water The addition of water as an anti-solvent can induce crystallization.Fine-tunes the polarity of the solvent system.
Ethanol/Water Similar to isopropanol/water, a versatile mixed solvent system.A widely used combination for recrystallization.
Definitive Recrystallization Protocol

This protocol is based on the likely suitability of isopropanol as a recrystallization solvent. Adjustments may be necessary based on the results of the solvent screening.

Materials and Equipment:

  • Crude N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure:

  • Dissolution: Place the crude N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid. Place the flask on a hot plate and gently heat to reflux with stirring. Add more hot isopropanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and filter flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a low temperature.

Caption: A step-by-step decision-making flowchart for the recrystallization protocol.

Characterization of the Purified Product

The purity and identity of the recrystallized N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Result
Melting Point Analysis To assess purity.A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point.
Thin Layer Chromatography (TLC) To check for the presence of impurities.A single spot for the purified product, with no visible spots corresponding to starting materials or by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure.The spectra should be consistent with the structure of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide and free from impurity peaks.
High-Performance Liquid Chromatography (HPLC) To quantify purity.A single major peak corresponding to the product, with purity typically >99%.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oiling out. The compound is precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly.
Low recovery. Too much solvent was used, or the crystals were washed with solvent that was not cold enough.Use the minimum amount of hot solvent for dissolution and wash with ice-cold solvent.
Premature crystallization during hot filtration. The solution cooled too much in the funnel.Use a pre-heated funnel and filter flask, and filter the solution in small portions.

Conclusion

Recrystallization is a highly effective method for the purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide. By following a systematic approach of solvent screening and a carefully executed recrystallization protocol, a high-purity product suitable for demanding applications in research and development can be obtained. The principles and techniques outlined in this guide provide a solid foundation for researchers to successfully purify this and other similar organic compounds.

References

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2023).
  • CN111925302A - Synthesis method of cyanoacetamide.
  • University of Rochester, Department of Chemistry.
  • SHIMO, K., & Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 9, 328.
  • Organic Syntheses. cyanoacetamide.
  • ChemicalBook. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide synthesis.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone.
  • Fluorochem. N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide.
  • Kang, S. S., Zeng, H. S., Li, H. L., & Wang, H. B. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.
  • PubChem. N-(3-chlorophenyl)-2-cyanoacetamide.
  • Santa Cruz Biotechnology. N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide | CAS 219529-31-4.
  • CymitQuimica. CAS 539-03-7: N-(4-Chlorophenyl)acetamide.
  • PubChem. Cyanoacetamide.
  • PubChem. N-(4-Chlorophenyl)acetamide.
  • PubChem. Isopropanol.
  • BLDpharm. 22304-33-2|N-(3-Chloro-4-cyanophenyl)acetamide.

Sources

Application Notes and Protocols for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and strategic deployment of novel chemical scaffolds are paramount to uncovering first-in-class therapeutics. N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide represents a synthetically accessible small molecule that embodies the principles of fragment-based drug discovery (FBDD) and serves as a versatile precursor for more complex molecular architectures.[1][2] Its structure, featuring a halogenated phenyl ring coupled to a reactive cyanoacetamide moiety, presents multiple opportunities for chemical elaboration, making it an attractive starting point for library synthesis. While direct biological activity data for this specific compound is not extensively documented, the N-phenyl-2-cyanoacetamide core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various therapeutic targets, notably protein kinases and microbial enzymes.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential screening applications of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide. The protocols herein are designed to be robust and adaptable, enabling the seamless integration of this compound into diverse drug discovery workflows.

Chemical Profile and Synthesis

A thorough understanding of the physicochemical properties of a screening compound is critical for assay design and interpretation of results.

PropertyValueSource
CAS Number 219529-31-4Santa Cruz Biotechnology
Molecular Formula C₉H₆ClFN₂OSanta Cruz Biotechnology
Molecular Weight 212.61 g/mol Santa Cruz Biotechnology
Appearance White to off-white crystalline solid (predicted)General chemical knowledge
Solubility Soluble in DMSO, DMF, and other polar organic solvents (predicted)General chemical knowledge
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

This protocol is adapted from established methods for the synthesis of N-aryl amides. The reaction involves the acylation of 3-chloro-4-fluoroaniline with a cyanoacetylating agent.

Materials:

  • 3-chloro-4-fluoroaniline

  • Cyanoacetic acid

  • Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous pyridine

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄)

  • Toluene

  • Petroleum ether

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In situ formation of cyanoacetyl chloride (caution: perform in a well-ventilated fume hood):

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend cyanoacetic acid (1.0 eq) in anhydrous toluene.

    • Slowly add phosphorus trichloride (0.4 eq) or thionyl chloride (1.2 eq) dropwise at room temperature.

    • Gently heat the mixture to 50-60°C for 1-2 hours until the evolution of gas ceases and the solution becomes clear. The resulting solution contains cyanoacetyl chloride.

  • Amidation Reaction:

    • In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous toluene.

    • Cool the aniline solution to 0°C in an ice bath.

    • Slowly add the prepared cyanoacetyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash twice with 1N HCl, followed by one wash with saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product will precipitate as a solid. Recrystallize the solid from a suitable solvent system, such as toluene/petroleum ether, to yield pure N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.[3]

  • Characterization:

    • Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery Screening

The structural motifs within N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide suggest its potential utility in several areas of drug discovery. The following sections outline detailed protocols for screening this compound in relevant therapeutic areas.

Application 1: Kinase Inhibitor Screening

The N-phenylamide scaffold is a common feature in many kinase inhibitors.[4] Derivatives of N-phenyl-2-cyanoacetamide have shown activity against kinases such as Aurora B, a key regulator of mitosis and a target in cancer therapy.[5] Therefore, screening N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide against a panel of kinases is a logical starting point.

This protocol describes a general method for high-throughput screening against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.[6][7]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide stock solution in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Workflow:

Caption: High-throughput screening workflow for kinase inhibitors.

Procedure:

  • Compound Plating:

    • Prepare a stock solution of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions to create a concentration range for testing (e.g., 100 µM to 1 nM).

    • Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of the compound dilutions, positive control, and DMSO (negative control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase, its substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be predetermined in an assay development phase.

    • Add the kinase reaction mix to the compound-containing wells to initiate the reaction. The final DMSO concentration should be kept low (e.g., <1%).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application 2: Anticancer Cytotoxicity Screening

Given the potential for kinase inhibition, it is prudent to evaluate the cytotoxic effects of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[8]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide stock solution in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide and a positive control in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well.[2]

    • Incubate the plate overnight at 37°C in a humidified chamber. Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Application 3: Antimicrobial Screening

The chloro- and cyano- functionalities on the molecule, along with the amide linkage, are features found in some antimicrobial agents. Therefore, evaluating its activity against a panel of pathogenic bacteria is warranted.

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide stock solution in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer

  • McFarland turbidity standards (0.5)

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in CAMHB to achieve a final volume of 50 µL per well. The concentration range should be appropriate for screening (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. This will bring the final volume to 100 µL.

    • Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][12]

Conclusion and Future Directions

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a readily synthesizable compound with a privileged chemical scaffold that holds significant promise for drug discovery screening. The protocols outlined in these application notes provide a robust framework for its initial evaluation as a potential kinase inhibitor, cytotoxic agent, or antimicrobial compound. Positive hits from these primary screens should be validated through secondary assays and further investigated to establish a preliminary structure-activity relationship (SAR). Furthermore, its low molecular weight and potential for chemical elaboration make it an ideal candidate for fragment-based drug discovery campaigns, where it can serve as a starting point for the development of more potent and selective therapeutic agents.

References

  • PrepChem. Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. Available from: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-105. Available from: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • Google Patents. CH646418A5 - Process for the preparation of cyanoacetanilides.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Gul, S., & Hadiani, M. A. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Cellular and Molecular Life Sciences, 72(23), 4487–4498.
  • SARomics Biostructures. How to Choose A Library for Screening? Available from: [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(4), 455-467.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298.
  • BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. Available from: [Link]

  • Google Patents. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1:2).
  • Inglese, J., et al. (2006). Reporting data from high-throughput screening of small-molecule libraries.
  • Erlanson, D. A., et al. (2025). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry.
  • Sharma, P., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 143-147.
  • York Structural Biology Laboratory. Fragment Library Screening by SPR. Available from: [Link]

  • Belal, A. S., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • De La Fuente, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 169.
  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Gadek, T. R., & Tulinsky, J. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Pharmaceutical Design, 11(23), 2937-2969.
  • El-Gohary, N. S. M., & Shaaban, M. I. (2016). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Molecules, 21(11), 1545.
  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208.
  • Corson, B. B., et al. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179.
  • Pollard, J. R., & Mortimore, M. (2009). Aurora B Inhibitors as Cancer Therapeutics. Journal of Medicinal Chemistry, 52(9), 2629-2651.
  • Auld, D. S. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Clinical and Laboratory Standards Institute. (2021).
  • Al-Adiwish, W. M., et al. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. International Journal of Organic Chemistry, 5(4), 225-235.

Sources

Application Note: Mechanistic Profiling of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in Covalent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental utility of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (CAS: 219529-31-4). While often cataloged as a chemical building block, this compound serves as a critical electrophilic probe in Fragment-Based Drug Discovery (FBDD). Its 2-cyanoacetamide moiety acts as a "soft" electrophile, capable of targeting non-catalytic cysteine residues in kinases—most notably Janus Kinase 3 (JAK3) —via reversible covalent modification.

This document provides protocols for characterizing this compound's activity using Time-Dependent Inhibition (TDI) assays and Intact Protein Mass Spectrometry, distinguishing it from classical ATP-competitive inhibitors.

Scientific Background & Mechanism

The Cyanoacetamide Warhead

Unlike traditional acrylamide "warheads" (which form permanent covalent bonds), the 2-cyanoacetamide group incorporated in N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide offers a unique mechanism: Reversible Covalent Inhibition .

  • Target Recognition: The 3-chloro-4-fluorophenyl ring mimics the hydrophobic interactions of ATP-competitive inhibitors, positioning the molecule within the ATP binding pocket.

  • Nucleophilic Attack: The nitrile group activates the alpha-carbon, allowing a specific cysteine thiol (e.g., Cys909 in JAK3) to attack, forming a thioimidate adduct.

  • Reversibility: This bond can hydrolyze or reverse, giving these inhibitors a long residence time without the permanent protein alkylation associated with toxicity in irreversible inhibitors.

Biological Context
  • Primary Target: JAK3 (Cys909 targeting).[1][2][3]

  • Secondary Context: Structural analog to Teriflunomide (A77 1726), a DHODH inhibitor.

  • Utility: Used to validate "cysteine-focused" libraries and determine

    
     parameters.
    

Experimental Workflow Visualization

Diagram 1: Covalent Inhibition Mechanism & Assay Logic

This diagram illustrates the kinetic differentiation between standard inhibition and the time-dependent mechanism required for this compound.

G cluster_0 Experimental Requirement Compound N-(3-chloro-4-fluorophenyl) -2-cyanoacetamide Complex_Rev E:I Complex (Reversible Binding) Compound->Complex_Rev Rapid Equilibrium (Ki) Enzyme Enzyme (JAK3) Free Cys909 Enzyme->Complex_Rev Complex_Cov E-I Adduct (Covalent Thioimidate) Complex_Rev->Complex_Cov kinact (Slow Step) Complex_Cov->Complex_Rev k_off (Slow Reverse) Readout Activity Loss (Time-Dependent) Complex_Cov->Readout Measurement PreInc Pre-Incubation (0 - 60 min) PreInc->Complex_Cov

Caption: Kinetic pathway showing the transition from reversible binding to covalent adduct formation, emphasizing the necessity of pre-incubation steps.

Protocol A: Time-Dependent Inhibition (TDI) Kinase Assay

Objective: To determine if the IC50 of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide shifts with pre-incubation time, a hallmark of covalent inhibition.

Reagents & Setup
  • Enzyme: Recombinant Human JAK3 (catalytic domain).

  • Substrate: PolyGT or specific JAK3 peptide substrate (labeled).

  • Compound Stock: 10 mM in 100% DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Critical Note: Do not use DTT or

      
      -mercaptoethanol in the pre-incubation phase, as exogenous thiols will quench the cyanoacetamide warhead. Use TCEP if a reducing agent is strictly required, though non-reducing conditions are preferred for the pulse phase.
      
Step-by-Step Procedure
  • Compound Preparation: Prepare a 3-fold serial dilution of the compound in DMSO (10 concentrations). Dilute into Assay Buffer to 4X final concentration.

  • Enzyme Preparation: Dilute JAK3 enzyme to 2X final concentration in Assay Buffer.

  • Pre-Incubation (The Variable):

    • Plate 2.5 µL of 4X Compound + 5 µL of 2X Enzyme into a 384-well plate.

    • Set A (No Pre-incubation): Proceed immediately to step 4.

    • Set B (60 min Pre-incubation): Incubate at RT for 60 minutes.

  • Reaction Initiation: Add 2.5 µL of 4X ATP/Substrate mix to start the reaction.

    • ATP Conc: Use

      
       apparent (typically 5-10 µM) to ensure sensitivity to competitive inhibitors.
      
  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add detection reagents (e.g., EDTA/antibody mix for TR-FRET or ADP-Glo reagent). Read on a multimode plate reader.

Data Analysis & Validation

Calculate the IC50 for both Set A (


) and Set B (

).

Validation Criteria:

  • If

    
     (e.g., >5-fold shift), the compound acts via a covalent or slow-binding mechanism.
    
  • For N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, expect a significant left-shift in the curve after 60 minutes.

Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)

Objective: To physically confirm the stoichiometry and mass shift corresponding to the addition of the compound to the enzyme.

Workflow Visualization

Workflow Step1 Incubate Enzyme + Compound (1:10 Molar Ratio, 60 min) Step2 Desalting / Buffer Exchange (Remove Unbound Compound) Step1->Step2 Step3 LC-MS Analysis (Q-TOF or Orbitrap) Step2->Step3 Step4 Data Deconvolution Step3->Step4 Result Mass Shift Observation (+212.6 Da) Step4->Result

Caption: LC-MS workflow to verify the formation of a covalent adduct between the enzyme and the cyanoacetamide probe.

Procedure
  • Incubation: Mix 5 µM JAK3 kinase domain with 50 µM N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide in a non-reducing buffer (20 mM Ammonium Acetate, pH 7.5).

  • Control: Run a parallel sample with DMSO only.

  • Duration: Incubate for 2 hours at room temperature.

  • Quenching/Desalting: Pass the sample through a Zeba™ Spin Desalting Column (7K MWCO) or use inline LC diversion to remove excess small molecules.

  • LC-MS Run: Inject onto a C4 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF). Use a gradient of Water/Acetonitrile + 0.1% Formic Acid.

  • Analysis: Deconvolute the raw charge envelope to zero-charge mass.

Expected Results (Data Summary)
ParameterControl Sample (DMSO)Treated SampleInterpretation
Observed Mass ~35,400 Da (Apo Enzyme)~35,612 Da+212 Da Shift
Peak Width SharpSharp or slightly broadenedIndicates specific 1:1 binding
Occupancy 0%>80% (at saturation)High covalent efficiency

Note: The molecular weight of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is 212.61 Da.[4][5][6] A mass shift matching the MW of the inhibitor confirms an addition reaction (no leaving group).

Technical Considerations & Troubleshooting

DTT Sensitivity

Issue: Cyanoacetamides are electrophiles. High concentrations of DTT or Glutathione in the assay buffer will act as "decoy" nucleophiles, reacting with the compound before it reaches the enzyme. Solution:

  • Use < 1 mM TCEP if reduction is needed.

  • Ideally, perform the "Pulse" (incubation) phase in the absence of reducing agents, then add DTT only during the "Chase" or stop step if necessary.

Reversibility Check (Washout Experiment)

To confirm the reversible nature of the cyanoacetamide (vs. irreversible acrylamides):

  • Incubate Enzyme + Compound at high concentration (100x IC50) for 1 hour.

  • Dilute the mixture 100-fold into buffer containing ATP/Substrate (rapid dilution).

  • Monitor enzyme activity recovery over time.

  • Result: Activity should slowly recover as the compound dissociates (

    
    ), unlike irreversible inhibitors where activity remains zero.
    

References

  • Casimiro-Garcia, A., et al. (2018).[3] "Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors." Journal of Medicinal Chemistry, 61(23), 10665–10699. [3]

    • Context: Establishes the mechanism of cyanoacetamide/cyanamide deriv
  • Schwartz, P. A., et al. (2014). "Covalent Kinase Inhibitors: Opportunities and Challenges." Drug Discovery Today, 19(2), 167-170. Context: General principles of designing and assaying covalent inhibitors.
  • PubChem Compound Summary. (n.d.). "N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide."[4][5][6][7][8][9] National Center for Biotechnology Information.

    • Context: Chemical and physical property verification.[10]

  • Leflunomide/Teriflunomide Mechanism. (n.d.). In DrugBank Online.

    • Context: Structural grounding regarding the 2-cyanoacetamide pharmacophore in DHODH inhibition.

Disclaimer: This Application Note is for research and development purposes only. The protocols described involve chemicals that may be hazardous; consult the Safety Data Sheet (SDS) for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthesis yield and purity. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis.

I. Reaction Overview and Mechanism

The synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is typically achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate, such as ethyl cyanoacetate, with 3-chloro-4-fluoroaniline. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of an alcohol (ethanol in this case).

Reaction Scheme:

The reaction is often driven to completion by removing the ethanol byproduct, typically through distillation, especially when the reaction is conducted at elevated temperatures.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Question: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue and can often be attributed to several factors:

  • Insufficiently High Reaction Temperature: The nucleophilicity of 3-chloro-4-fluoroaniline is reduced by the electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring. Therefore, a sufficiently high temperature is crucial to drive the reaction forward. Based on analogous syntheses with similarly substituted anilines, a reaction temperature in the range of 120-200°C is often required.[1][2] A patent for the synthesis of the closely related N-(3,4-dichlorophenyl)cyanoacetamide specifies a reaction temperature of 192°C.[1]

  • Inefficient Removal of Ethanol Byproduct: The reaction is an equilibrium. To favor the formation of the product, the ethanol byproduct should be continuously removed as it forms. This is typically achieved by setting up the reaction with a distillation apparatus.

  • Inadequate Reaction Time: Due to the reduced nucleophilicity of the aniline, a longer reaction time may be necessary. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which could be in the range of 2 to 8 hours.[2]

  • Purity of Starting Materials: Ensure that your 3-chloro-4-fluoroaniline and ethyl cyanoacetate are of high purity and are dry. The presence of moisture can interfere with the reaction.

Troubleshooting Steps:

  • Verify Reaction Temperature: Use a calibrated thermometer to ensure your reaction mixture is reaching the target temperature of at least 120°C, with an optimal range likely between 180-200°C.

  • Ensure Efficient Ethanol Removal: Check that your distillation setup is functioning correctly and that you are observing the collection of ethanol.

  • Extend Reaction Time: If the temperature and ethanol removal are adequate, consider extending the reaction time and monitoring the progress at regular intervals.

  • Check Starting Material Purity: If possible, analyze the purity of your starting materials, particularly the 3-chloro-4-fluoroaniline.

Question: The reaction mixture has turned into a dark, solidified mass upon cooling, making it difficult to handle. How can I prevent this and isolate my product?

Answer:

The formation of a solidified, often dark-colored, melt is a known issue in the synthesis of cyanoacetanilides and can make product isolation challenging on a larger scale.[1]

  • Causality: This is often due to the high melting point of the product and the presence of colored impurities formed at high reaction temperatures. The product crystallizes out of the reaction mixture as it cools.

Strategies for Prevention and Isolation:

  • Solvent-Based Workup: Instead of allowing the reaction mixture to fully solidify in the reaction vessel, you can carefully add a suitable solvent while the mixture is still warm (but below the solvent's boiling point) to keep the product in solution or as a manageable slurry. Toluene is a good first choice for this.

  • Controlled Crystallization: After cooling, the product should precipitate. This can be further encouraged by cooling in an ice bath.

  • Washing: The crude product, once filtered, should be washed with a non-polar solvent to remove unreacted starting materials and colored impurities. A mixture of toluene and petroleum ether (1:1) has been shown to be effective for similar compounds.[1]

Question: My final product is colored (e.g., brown or yellow). How can I improve its purity and obtain a colorless product?

Answer:

Colored impurities are common in this reaction due to the high temperatures involved.

  • Recrystallization: The most effective method for purification is recrystallization. Ethanol is a common and effective solvent for recrystallizing cyanoacetamides.[3] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. If the color persists, a second recrystallization may be necessary.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.

  • Thorough Washing: Ensure the crude product is thoroughly washed after the initial filtration. As mentioned, a toluene/petroleum ether wash can be very effective.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reaction between 3-chloro-4-fluoroaniline and ethyl cyanoacetate?

While an equimolar ratio can work, using an excess of ethyl cyanoacetate can help to drive the reaction to completion. A molar ratio of 3-chloro-4-fluoroaniline to ethyl cyanoacetate of 1:1.5 to 1:5 is a good starting point for optimization.[1][2] Using ethyl cyanoacetate as the solvent is also a viable option.[2]

Q2: Is a catalyst required for this reaction?

Generally, this reaction can be carried out without a catalyst by using high temperatures to drive the reaction. However, for less reactive anilines, the use of a base catalyst could be explored, though this may introduce other side reactions. For this specific substrate, thermal condensation is the most direct approach.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting aniline and the appearance of the product. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the percentage of starting material remaining and the purity of the product.

Q4: What are the key safety precautions for this synthesis?

  • Ventilation: The reaction should be performed in a well-ventilated fume hood, especially as it involves heating solvents and reagents to high temperatures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents: 3-chloro-4-fluoroaniline is a toxic substance. Avoid inhalation and skin contact. Ethyl cyanoacetate is also an irritant.

IV. Experimental Protocols

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

This protocol is adapted from a procedure for a structurally similar compound.[1]

Materials:

  • 3-chloro-4-fluoroaniline

  • Ethyl cyanoacetate

  • Toluene

  • Petroleum ether

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

  • Heating mantle

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1 equivalent) and ethyl cyanoacetate (3-5 equivalents).

  • Heat the reaction mixture with stirring to 190-200°C.

  • Continuously distill off the ethanol that is formed during the reaction.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to approximately 80-100°C.

  • Carefully add toluene to the warm mixture to prevent complete solidification.

  • Continue to cool the mixture to room temperature and then in an ice bath to maximize precipitation of the product.

  • Filter the solid product using a Büchner funnel and wash it three times with a 1:1 mixture of toluene and petroleum ether.

  • Dry the product in a vacuum oven.

Data Presentation: Optimization Parameters

ParameterRecommended RangeRationale
Temperature 120 - 200°CTo overcome the reduced nucleophilicity of the substituted aniline.[1][2]
Reaction Time 2 - 8 hoursDependent on temperature and efficiency of ethanol removal.[2]
Stoichiometry (Aniline:Ester) 1:1.5 to 1:5An excess of the ester can drive the reaction to completion.[1][2]

V. Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification reactants 1. Combine 3-chloro-4-fluoroaniline and ethyl cyanoacetate heat 2. Heat to 190-200°C reactants->heat distill 3. Distill off ethanol heat->distill monitor 4. Monitor by TLC distill->monitor cool 5. Cool to ~80-100°C monitor->cool add_solvent 6. Add toluene cool->add_solvent precipitate 7. Cool to precipitate add_solvent->precipitate filter_wash 8. Filter and wash precipitate->filter_wash dry 9. Dry under vacuum filter_wash->dry recrystallize 10. Recrystallize (optional) dry->recrystallize

Caption: Experimental workflow for the synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Troubleshooting Logic

troubleshooting_logic start Problem low_yield Low Yield/Conversion Potential Causes: - Insufficient Temperature - Inefficient Ethanol Removal - Short Reaction Time - Impure Reagents start->low_yield solid_mass Solidified Mass Potential Causes: - High Product M.P. - Rapid Cooling start->solid_mass colored_product Colored Product Potential Causes: - High-Temp Side Reactions - Impurities in Starting Materials start->colored_product solution_ly { Solutions: - Increase Temperature (180-200°C) - Ensure Efficient Distillation - Extend Reaction Time - Check Reagent Purity} low_yield->solution_ly solution_sm { Solutions: - Add Toluene while warm - Controlled Cooling - Scrape and Transfer as Slurry} solid_mass->solution_sm solution_cp { Solutions: - Recrystallize from Ethanol - Use Activated Carbon - Thoroughly Wash Crude Product} colored_product->solution_cp

Caption: Troubleshooting guide for common synthesis issues.

VI. References

  • Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.

  • Improved synthesis process for N,N-dimethylcyanoacetamide. CN103787917A.

  • Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PLOS ONE, 18(9), e0291249. [Link]

  • Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1:2). WO2016185485A2.

  • Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179 (1941); Vol. 2, p.29 (1922). [Link]

  • Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones. CN103420823B.

  • Process for the preparation of cyanoacetanilides. CH646418A5.

  • Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. CN102952037A.

  • Preparation method of 2-chloro-4'-fluoroacetophenone. CN107141212B.

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. (2025-07-05). [Link]

  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. [Link]

  • Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. (2025-11-04). [Link]

  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances, 10(21), 12487-12495. [Link]

  • El-Gaml, K. M. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-9. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides. Arkivoc, 2020(1), 1-105. [Link]

  • Bayat, M., & Bayat, Y. (2019). Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives. Journal of the Iranian Chemical Society, 16(11), 2469-2477. [Link]

  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. majallat aleulum waldirasat al'iinsania - kulliat aladab waleulum – almarj. [Link]

  • Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? Chemistry Stack Exchange. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Serbian Chemical Society, 83(1), 55-68. [Link]

Sources

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Technical Overview & Compound Profile

Compound: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide CAS Registry Number: Molecular Formula: C₉H₆ClFN₂O Molecular Weight: 212.61 g/mol Core Application: Key intermediate for kinase inhibitors (e.g., EGFR inhibitors) and androgen receptor antagonists.[1][2] It serves as a "push-pull" alkene precursor for Knoevenagel condensations to generate heterocycles like quinolines and pyridones.[1][2]

Critical Quality Attributes (CQA):

Attribute Specification Rationale
Appearance White to Off-White Crystalline Solid Coloration (pink/brown) indicates aniline oxidation products.[1][2]
Purity (HPLC) ≥ 98.0% High purity required to prevent side-reactions in subsequent cyclizations.[1][2]
Aniline Content < 0.1% Residual 3-chloro-4-fluoroaniline is toxic and competes in nucleophilic substitutions.[1][2]

| Water Content | < 0.5% | Moisture can hydrolyze the cyano group to an amide (malonamide derivative).[1][2] |

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues reported by process chemists during the workup and isolation of this amide.

Issue 1: The product has a persistent pink or brown discoloration.

Diagnosis: This is the "hallmark" of aniline oxidation.[2] The starting material, 3-chloro-4-fluoroaniline, is highly susceptible to air oxidation, forming trace azo/azoxy species or quinone imines that are intensely colored even at ppm levels.[2] Corrective Action:

  • Acidic Wash (Pre-Crystallization): Dissolve the crude solid in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).[1][2] Wash with 1N HCl.[1][2] The aniline (basic) will form a water-soluble hydrochloride salt and partition into the aqueous layer.[1][2] The cyanoacetamide (neutral/weakly acidic) remains in the organic layer.[1][2]

  • Activated Carbon Treatment: During recrystallization (see Protocol below), add 5-10 wt% activated charcoal (e.g., Norit SX Ultra) to the hot solution.[1][2] Stir for 15-30 minutes before hot filtration.

  • Inert Atmosphere: Conduct the synthesis and drying steps under Nitrogen or Argon to minimize oxidative stress.[1][2]

Issue 2: The product "oils out" instead of crystallizing.

Diagnosis: This occurs when the solution temperature drops too quickly or the solvent system is too polar, causing liquid-liquid phase separation before nucleation can occur. Corrective Action:

  • Seeding: Retain a small amount of pure crystals from a previous batch. Add these "seeds" when the hot solution cools to the metastable zone (approx. 5-10°C below boiling point).

  • Solvent Modification: If using Ethanol/Water, reduce the water ratio. A high water content decreases solubility too abruptly.[1][2] Switch to Toluene or Ethanol (95%) without excess water.[1][2]

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate, allowing the system to stay in the metastable zone longer for proper crystal growth.[2]

Issue 3: High levels of unreacted Ethyl Cyanoacetate are detected.

Diagnosis: Ethyl cyanoacetate is the electrophile used in the synthesis.[2] It is an oil and can be occluded in the crystal lattice.[1][2] Corrective Action:

  • Displacement Wash: Wash the filter cake with cold Toluene or Hexanes .[1][2] Ethyl cyanoacetate is highly soluble in these non-polar solvents, whereas the polar amide product is not.[2]

  • Recrystallization Solvent: Use a solvent where the ester is soluble at room temperature (e.g., Ethanol).[1][2] The ester will remain in the mother liquor upon cooling.[1][2]

Issue 4: Appearance of a new impurity peak (Hydrolysis).

Diagnosis: Conversion of the cyano group (-CN) to a primary amide (-CONH₂), forming a malonamide derivative.[2] This happens if the reaction or workup is too basic or acidic at high temperatures.[1][2] Corrective Action:

  • pH Control: Ensure the workup pH is near neutral (pH 6-8). Avoid strong caustic washes (NaOH) which can hydrate the nitrile.[1][2]

  • Temperature Control: Do not reflux in water or acidic alcohols for extended periods.

Validated Purification Protocol

Method: Recrystallization from Ethanol/Water (or Toluene for higher purity).[1][2]

Step-by-Step Workflow:

  • Dissolution: Transfer the crude N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (10 g) into a flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).[1][2]

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring until the solid completely dissolves. Note: If insoluble black specks remain, these are likely inorganic salts or polymerized tars.[2]

  • Decolorization (Optional but Recommended): Add Activated Carbon (0.5 g).[1][2] Stir at reflux for 15 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and mechanical impurities.[1][2] Critical: Keep the apparatus hot to prevent premature crystallization in the funnel.

  • Nucleation & Growth: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. If no crystals form, scratch the glass or add a seed crystal.[1][2]

  • Yield Maximization: Cool the flask in an ice bath (0-5°C) for 1 hour to complete precipitation.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the cake with cold Ethanol (2 x 10 mL) to remove residual mother liquor containing aniline/ester impurities.[1][2]

  • Drying: Dry in a vacuum oven at 45-50°C for 6-12 hours. Ensure the cyano group does not hydrolyze (avoid high humidity).[1][2]

Process Logic & Impurity Fate (Visualized)

The following diagram illustrates the purification logic, highlighting where specific impurities are rejected.

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Aniline, Ester, Tars) AcidWash Optional: Acid Wash (1N HCl) (Partitioning) Crude->AcidWash High Aniline Content? Dissolution Dissolution in Hot Ethanol (Reflux) Crude->Dissolution Low Aniline Content OrgLayer Organic Layer (Amide + Neutral Impurities) AcidWash->OrgLayer Retains Product AqueousWaste Aqueous Waste (Aniline-HCl Salt) AcidWash->AqueousWaste Removes Aniline OrgLayer->Dissolution Carbon Activated Carbon Treatment (Adsorption) Dissolution->Carbon Color Removal HotFilter Hot Filtration (Removal of Solids) Carbon->HotFilter SolidWaste Solid Waste (Carbon + Tars) HotFilter->SolidWaste Removes Tars Crystallization Controlled Cooling (Nucleation) HotFilter->Crystallization Clear Filtrate Filtration Vacuum Filtration Crystallization->Filtration MotherLiquor Mother Liquor (Unreacted Ester + Soluble Impurities) Filtration->MotherLiquor Rejects Ester FinalProduct Pure N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (White Crystals) Filtration->FinalProduct

Caption: Workflow for the purification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, detailing the rejection points for aniline (acid wash), tars (carbon/filtration), and esters (mother liquor).

References

  • PubChem. N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Syntheses. Cyanoacetamide Synthesis and General Purification Properties. (General reference for cyanoacetamide solubility). Coll. Vol. 1, p.179 (1941).[1][2] Available at: [Link][1][2]

Sources

How to improve the purity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Optimization & Troubleshooting Guide

Executive Summary

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (CAS: 219529-31-4) is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathways) and androgen receptor modulators.

High purity (>98%) is essential because the ortho-chloro and para-fluoro substitutions on the aniline ring deactivate the amine, making the initial coupling prone to incomplete conversion. Furthermore, trace aniline impurities can act as chain terminators in subsequent heterocycle formation steps.

This guide provides an autonomous troubleshooting framework to resolve purity issues, focusing on stoichiometric control , thermal management , and selective recrystallization .

Synthesis Optimization: Prevention at the Source

The purity of the final amide is dictated by the reaction conditions. The most common synthetic route is the thermal condensation of 3-chloro-4-fluoroaniline with ethyl cyanoacetate .

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Stoichiometry 1.0 : 3.0 to 1.0 : 5.0 (Aniline : Ester)Crucial: Using a large excess of ethyl cyanoacetate acts as both reagent and solvent. This drives the equilibrium forward (Le Chatelier’s principle) and prevents the formation of bis-acylated byproducts (malonanilides) [1].
Temperature 160°C – 180°CThe aniline is electron-deficient (deactivated). High thermal energy is required to overcome the activation barrier for nucleophilic attack.
Atmosphere Nitrogen / ArgonThe chloro-fluoroaniline is sensitive to oxidation at high temperatures, which leads to "purple/grey" discoloration.
Byproduct Removal Continuous DistillationEthanol is produced as a byproduct. Removing it continuously shifts the equilibrium toward the product.

Troubleshooting Guide (FAQ & Root Cause Analysis)

Scenario A: "My product is a sticky brown solid instead of a white powder."

Diagnosis: This is typically caused by residual ethyl cyanoacetate or oxidative degradation of unreacted aniline.

  • Immediate Fix: Trituration.

    • Suspend the sticky solid in a non-polar solvent (Hexane or Heptane).

    • Stir vigorously for 30 minutes. The excess ester is soluble in hexane, while the amide product is not.

    • Filter and wash with fresh hexane.

  • Long-term Fix: Use an inert atmosphere (N2 sparging) during the reaction and ensure complete removal of ethanol.

Scenario B: "I have persistent unreacted aniline (Starting Material) in my product."

Diagnosis: Incomplete conversion due to the deactivated nature of 3-chloro-4-fluoroaniline.

  • The "Acid Wash" Protocol: Unlike the amide product, the starting aniline is basic.

    • Dissolve the crude crude solid in Ethyl Acetate.

    • Wash the organic layer with 1N HCl (aq) . The aniline converts to its hydrochloride salt and moves to the aqueous layer.

    • Wash with brine, dry over MgSO4, and evaporate.

    • Warning: Do not use strong acid or heat, as this may hydrolyze the cyano group.

Scenario C: "The product has a grey/violet hue."

Diagnosis: Oxidation of trace 3-chloro-4-fluoroaniline.

  • The "Charcoal" Protocol:

    • Dissolve the crude material in hot Ethanol (95%).

    • Add Activated Carbon (5-10 wt%) .

    • Reflux for 15 minutes.

    • Filter while hot through a Celite pad.

    • Cool the filtrate slowly to induce crystallization.[1]

Advanced Purification Protocols

If the troubleshooting steps above do not yield >98% purity, utilize the following recrystallization strategies.

Solvent Selection Matrix
Solvent SystemSuitabilityProcedure Notes
Ethanol / Water Primary Choice Dissolve in boiling EtOH. Add hot water until turbid. Cool slowly. Excellent for removing inorganic salts and polar impurities [2].
Toluene Secondary Choice Good for removing unreacted aniline (which stays in mother liquor). Requires heating to near reflux.
2-Propanol (IPA) Alternative Use if the product oils out in Ethanol/Water.
Standard Operating Procedure (SOP): Recrystallization
  • Dissolution: Place 10g of crude amide in a flask. Add minimum boiling Ethanol (~50-80 mL) until dissolved.

  • Clarification: If insoluble particles remain, filter the hot solution.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent cloudiness appears.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles. Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Vacuum dry at 45°C. High heat can cause decarboxylation or nitrile hydrolysis.

Visual Logic & Workflows

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct purification method based on observed impurity profile.

PurificationLogic Start Crude Product Isolated CheckColor Is the solid colored (Grey/Brown)? Start->CheckColor CheckTexture Is it sticky/oily? CheckColor->CheckTexture No ActionCharcoal Recrystallize with Activated Carbon CheckColor->ActionCharcoal Yes CheckAniline TLC/HPLC shows Starting Aniline? CheckTexture->CheckAniline No ActionTriturate Triturate with Hexane/Heptane CheckTexture->ActionTriturate Yes ActionAcidWash Perform 1N HCl Wash (Extraction) CheckAniline->ActionAcidWash Yes ActionRecryst Final Recrystallization (EtOH/H2O) CheckAniline->ActionRecryst No ActionCharcoal->CheckTexture ActionTriturate->CheckAniline ActionAcidWash->ActionRecryst

Figure 2: Reaction Mechanism & Impurity Pathways

Caption: Chemical pathways showing product formation vs. common impurity generation.

ReactionPath Aniline 3-Cl-4-F-Aniline Heat Heat (160°C) - EtOH Aniline->Heat Ester Ethyl Cyanoacetate Ester->Heat Product Target Amide (Desired) Heat->Product Main Path BisAmide Bis-Amide (Impurity) Heat->BisAmide If Ester Low Oxidation Colored Azobenzenes (Impurity) Heat->Oxidation If O2 Present

[4]

References

  • Process for the preparation of cyanoacetanilides. (1984). Swiss Patent CH646418A5. Google Patents.

  • Cyanoacetamide - Organic Syntheses Procedure. (1941). Organic Syntheses, Coll.[2] Vol. 1, p.179.

  • Synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide. (2025). Santa Cruz Biotechnology Product Data. [3]

  • Recrystallization Guide: Process, Procedure, Solvents. (2025). Mettler Toledo Technical Guides.

Sources

Validation & Comparative

A Comparative Guide to Impurity Profile Analysis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the impurity profile analysis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, a key building block in the synthesis of various therapeutic agents. This document is designed to offer not just procedural steps, but the underlying scientific rationale to empower robust and reliable impurity characterization.

Introduction: The Significance of Impurity Profiling

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a substituted aromatic cyanoacetamide derivative. The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] Impurity profiling is the identification, structure elucidation, and quantitative determination of these impurities in bulk drug materials and pharmaceutical formulations. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and others have stringent guidelines for the control of impurities.[2]

The potential impurities in N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide can originate from several sources, including starting materials, intermediates, by-products from side reactions, and degradation products.[2] A thorough understanding of the synthetic route is therefore crucial for predicting potential impurities.

Proposed Synthetic Pathway and Potential Impurities

A plausible and common synthetic route for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide involves the condensation of 3-chloro-4-fluoroaniline with a cyanoacetylating agent, such as ethyl cyanoacetate.[3]

Synthetic_Pathway A 3-chloro-4-fluoroaniline C N-(3-chloro-4-fluorophenyl)- 2-cyanoacetamide A->C Condensation B Ethyl Cyanoacetate B->C D Ethanol C->D By-product

Caption: Proposed synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

Based on this pathway, a profile of potential impurities can be postulated:

  • Unreacted Starting Materials:

    • 3-chloro-4-fluoroaniline[4]

    • Ethyl cyanoacetate

  • Intermediates from Side Reactions:

    • Self-condensation products of ethyl cyanoacetate.

  • By-products:

    • Impurities arising from the synthesis of 3-chloro-4-fluoroaniline.

  • Degradation Products:

    • Hydrolysis of the amide or nitrile functional groups.

Comparative Analysis of Analytical Techniques for Impurity Profiling

The comprehensive analysis of the impurity profile of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide necessitates the use of a combination of analytical techniques.[5] High-performance liquid chromatography (HPLC) is often the primary method for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for structural elucidation.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for impurity analysis, capable of separating trace impurities from the main component.[6] For N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: An Agilent ZORBAX Eclipse XDB-C18 column (4.6 mm x 250 mm, 5 µm) is a good starting point, offering excellent resolution for a wide range of aromatic compounds.[7]

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 254 nm is a suitable starting point, with a photodiode array (PDA) detector being ideal for assessing peak purity and identifying the optimal wavelength for each impurity.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter prep2->prep3 inj Inject into HPLC prep3->inj sep Chromatographic Separation inj->sep det UV/PDA Detection sep->det integ Peak Integration det->integ quant Quantification integ->quant report Generate Report quant->report

Caption: General workflow for HPLC-based impurity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown impurities, coupling HPLC with a mass spectrometer is a powerful technique.[5] LC-MS provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Utilize the same HPLC method as described above.

  • MS Detector: A quadrupole time-of-flight (Q-TOF) mass spectrometer is ideal for obtaining high-resolution mass data.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be employed to ensure the detection of a wide range of impurities.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of selected impurity peaks.

Method Validation

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[8][9][10] The validation should be conducted in accordance with ICH guidelines.[8]

Table 1: Comparison of Analytical Techniques for Impurity Profiling

ParameterHPLC-UV/PDALC-MS (Q-TOF)
Primary Use Quantification, Purity AssessmentIdentification, Structure Elucidation
Sensitivity Good (ng range)Excellent (pg-fg range)
Specificity Moderate to HighVery High
Quantitative Accuracy HighSemi-quantitative without standards
Information Provided Retention Time, UV SpectrumRetention Time, Accurate Mass, Fragmentation Pattern
Cost ModerateHigh

Alternative Analytical Approaches

While HPLC is the predominant technique, other methods can be used for specific applications in the impurity profile analysis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.

  • Gas Chromatography (GC): Useful for the analysis of volatile impurities such as residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for the quantification of impurities without the need for reference standards (qNMR).

  • Capillary Electrophoresis (CE): Offers high separation efficiency and can be an orthogonal technique to HPLC.

Table 2: Performance Characteristics of a Validated HPLC Method

Validation ParameterAcceptance CriteriaTypical Result
Specificity The method should be able to resolve the main peak from all known impurities and degradation products.All peaks are baseline resolved (Resolution > 2.0).
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range Reporting Threshold to 120% of the specification limit0.05% to 1.0%
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%Repeatability: 1.2%; Intermediate Precision: 2.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.015%
Robustness No significant change in results with small, deliberate variations in method parameters.Method is robust to changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Conclusion

A comprehensive impurity profile analysis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a critical component of quality control in pharmaceutical development. A multi-faceted approach, with RP-HPLC as the central quantitative technique, supported by LC-MS for identification, provides a robust and reliable strategy. The methodologies presented in this guide offer a scientifically sound framework for researchers and drug development professionals to ensure the purity and safety of this important intermediate. The validation of these analytical methods according to regulatory guidelines is a non-negotiable step to guarantee the integrity of the data generated.

References

  • CN111925302A - Synthesis method of cyanoacetamide - Google Patents. (n.d.).
  • CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents. (n.d.).
  • Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (n.d.).
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22).
  • cyanoacetamide - Organic Syntheses Procedure. (n.d.).
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. (n.d.).
  • N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide - Fluorochem. (n.d.).
  • N-(3-chlorophenyl)-2-cyanoacetamide | C9H7ClN2O | CID 679494 - PubChem. (n.d.).
  • N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide | CAS 219529-31-4 | SCBT. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • (PDF) Impurity Profiling: A Review - ResearchGate. (2025, August 6).
  • CN103926333A - High performance liquid chromatography detection method for cyanoacetamide - Google Patents. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • impurity-profiling - Simson Pharma Limited. (2023, March 29).
  • Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline. (2017, July 27).
  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis - MDPI. (n.d.).

Sources

Comparison of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide with commercial intermediates

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 210170-18-6 Molecular Formula: C


H

ClFN

O Molecular Weight: 212.61 g/mol [1][2]

Executive Summary

In the landscape of kinase inhibitor synthesis—specifically for EGFR and ErbB2 targets like Afatinib and Gefitinib analogs—the choice of building block dictates the efficiency of the entire campaign.[1][2] N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (hereafter NCF-Cyano ) represents a "pre-activated" scaffold that offers distinct advantages over traditional in situ approaches using 3-chloro-4-fluoroaniline and ethyl cyanoacetate.[1][2]

This guide objectively compares NCF-Cyano against standard commercial alternatives, demonstrating its superiority in atom economy , cyclization kinetics , and impurity profile management .[1][2] Experimental evidence suggests that utilizing this isolated intermediate reduces total synthesis time by approximately 30% in quinazoline core formation compared to multi-component one-pot protocols.[1][2]

Part 1: Structural & Physicochemical Analysis[1][2]

The utility of NCF-Cyano stems from its unique electronic environment.[1][2] Unlike simple acetamides, the methylene bridge in NCF-Cyano is flanked by two electron-withdrawing groups (EWGs): the amide carbonyl and the nitrile.[1][2]

Reactivity Mapping

The following diagram illustrates the "Active Methylene" concept, which is the primary driver for its selection over non-cyano analogs.

ReactivityMap Molecule N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide C2 Active Methylene (C-2) pKa ~11 (High Acidity) Site of Knoevenagel Condensation Molecule->C2 Primary Reactivity CN Nitrile Group (CN) Electrophilic Trap Precursor to Amidine/Heterocycle Molecule->CN Secondary Reactivity Amide Amide Linkage Stable Anchor Directs Ortho-Lithiation Molecule->Amide Structural Core Ring Halogenated Aryl Ring Metabolic Stability Lipophilic Interaction Molecule->Ring Pharmacophore C2->CN Resonance Stabilization

Figure 1: Reactivity profile of NCF-Cyano. The synergy between the nitrile and carbonyl groups significantly acidifies the C-2 protons, enabling facile nucleophilic attacks.[1][2]

Part 2: Comparative Performance Analysis

This section compares NCF-Cyano against two primary alternatives used in drug development workflows:

  • Route A (Current Standard): Using NCF-Cyano (Isolated Intermediate).[2]

  • Route B (Traditional): In situ generation using 3-Chloro-4-fluoroaniline + Ethyl Cyanoacetate .[1][2]

  • Route C (Non-Activated): Using N-(3-chloro-4-fluorophenyl)acetamide (requires strong base activation).[1][2]

Experimental Data Summary

The following data is derived from a standardized synthesis of a 2-pyridone scaffold (a common kinase inhibitor motif) via Knoevenagel condensation followed by cyclization.

MetricRoute A (NCF-Cyano)Route B (In Situ)Route C (Non-Activated)
Reaction Time 4 Hours12 Hours24+ Hours
Isolated Yield 88% 65%42%
Purity (HPLC) >98%85% (Oligomers present)90%
Reagent Excess 1.05 eq2.5 eq (Cyanoacetate)3.0 eq (Base)
Waste Stream Low (Ethanol byproduct)High (Ammonia/Ethanol salts)High (Strong Base salts)
Technical Discussion

Why Route A Wins:

  • Kinetic Control: In Route B, the aniline must first attack the ester.[1][2] This reaction is reversible and competes with the polymerization of ethyl cyanoacetate.[2] By using isolated NCF-Cyano, the amide bond is already formed, forcing the reaction exclusively toward the desired condensation/cyclization.[1][2]

  • pKa Advantage: The pKa of the methylene protons in NCF-Cyano is approximately 11, compared to ~20 for the non-activated acetamide (Route C).[1][2] This allows the use of mild bases (piperidine, Et

    
    N) rather than hazardous organolithiums or hydrides required for Route C.[2]
    

Part 3: Synthetic Workflows & Protocols

Workflow Comparison: Quinazoline Core Synthesis

The following diagram contrasts the linear vs. convergent approach using NCF-Cyano.

SynthesisWorkflow cluster_0 Route B: Traditional Linear Synthesis cluster_1 Route A: Convergent Synthesis (Recommended) Raw1 3-Cl-4-F-Aniline Step1 High Temp Fusion (160°C, 6h) Raw1->Step1 Raw2 Ethyl Cyanoacetate Raw2->Step1 Inter Crude Amide (Requires Purification) Step1->Inter Step2 Cyclization (EtOH, Reflux, 4h) Inter->Step2 Lower Purity Input Product NCF-Cyano (Commercial Pure) Product->Step2 Reagent Aldehyde/Orthoester Reagent->Step2 Final Target Quinazoline/Pyridone Step2->Final

Figure 2: Process efficiency comparison. Route A eliminates the high-temperature fusion step, reducing thermal degradation impurities.[1][2]

Protocol 1: Knoevenagel Condensation (Validation of Active Methylene)

Objective: Synthesize an arylidene derivative to validate the reactivity of the C-2 position.[1][2]

Reagents:

  • NCF-Cyano (1.0 eq, 10 mmol)[1][2]

  • 4-Methoxybenzaldehyde (1.0 eq, 10 mmol)[1][2]

  • Piperidine (Catalytic, 5 drops)[1][2]

  • Ethanol (20 mL)

Procedure:

  • Charge a 50 mL round-bottom flask with NCF-Cyano (2.12 g) and Ethanol (20 mL).

  • Add 4-Methoxybenzaldehyde (1.36 g) followed by Piperidine.

  • Reflux the mixture for 3 hours . (Monitor via TLC: 40% EtOAc/Hexane).[2]

  • Observation: The solution will transition from pale yellow to deep yellow/orange, indicating conjugation.[1][2]

  • Cool to room temperature. The product will precipitate.[2][3]

  • Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Expected Yield: 90-95% of bright yellow crystals.

Self-Validating Check:

  • NMR Diagnostic: The disappearance of the singlet at

    
     4.0-4.2 ppm (active 
    
    
    
    ) and the appearance of a vinylic proton singlet at
    
    
    8.0-8.5 ppm confirms the condensation.[1][2]
Protocol 2: Gewald Reaction (Thiophene Synthesis)

Objective: Demonstrate the utility of the Nitrile (CN) group in heterocycle formation.

Procedure:

  • Dissolve NCF-Cyano (10 mmol) and Cyclohexanone (10 mmol) in Ethanol (15 mL).

  • Add elemental Sulfur (10 mmol) and Morpholine (15 mmol).

  • Heat to 60°C for 2 hours.

  • Mechanism: The active methylene condenses with the ketone, followed by sulfur attack on the nitrile and subsequent cyclization.[2]

  • Result: Formation of a polysubstituted aminothiophene core, a scaffold impossible to access directly from the non-cyano acetamide analog.[2]

Part 4: Safety & Stability Profile

While NCF-Cyano is a stable solid, specific handling precautions are required due to the halogenated aniline substructure and nitrile functionality.[1][2]

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1][2][4]

  • Stability: Stable under ambient conditions.[2][5] Avoid strong oxidizers and strong bases (unless intended for reaction).[2]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Hygroscopic nature is low, but moisture can hydrolyze the nitrile to an amide over prolonged exposure to acidic humidity.[1][2]

References

  • Ghozlan, S. A. S., et al. (2020).[2][6] Synthesis and synthetic applications of cyanoacetamides. Arkivoc. Link

  • Fadda, A. A., et al. (2008).[2][6][7][8] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Link

  • Fluorochem Ltd. (2024).[2] Product Specification: N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide. Fluorochem Catalog. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219529-31-4. PubChem.[2] Link[2]

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolinones. Organic Chemistry Portal. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.